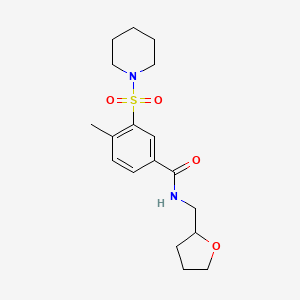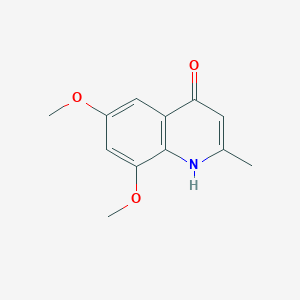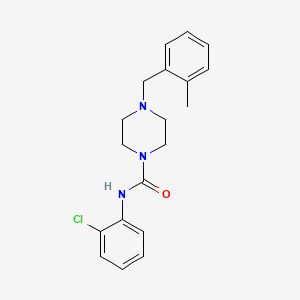
N-(1H-indol-1-ylacetyl)methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-1-ylacetyl)methionine, also known as IAM, is a naturally occurring compound found in the human body. It is a derivative of the amino acid methionine and is involved in various biological processes. IAM has gained interest in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-1-ylacetyl)methionine is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. Studies have shown that N-(1H-indol-1-ylacetyl)methionine can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and anti-inflammatory responses.
Biochemical and Physiological Effects
N-(1H-indol-1-ylacetyl)methionine has been shown to have various biochemical and physiological effects in the body. It can increase cellular energy metabolism, which can be beneficial in diseases such as cancer and diabetes. It can also increase antioxidant defense and reduce inflammation, which can be beneficial in cardiovascular diseases. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its natural occurrence in the body, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-1-ylacetyl)methionine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Moreover, research can be done to optimize the synthesis method of N-(1H-indol-1-ylacetyl)methionine and develop more efficient and cost-effective methods. Finally, studies can be done to investigate the safety and toxicity of N-(1H-indol-1-ylacetyl)methionine in humans.
Conclusion
In conclusion, N-(1H-indol-1-ylacetyl)methionine is a naturally occurring compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to work by modulating various signaling pathways in the body. N-(1H-indol-1-ylacetyl)methionine has various biochemical and physiological effects and can improve cellular energy metabolism, antioxidant defense, and cognitive function. Although there are limitations to using N-(1H-indol-1-ylacetyl)methionine in lab experiments, there are several future directions for research, including investigating its therapeutic applications, mechanism of action, synthesis method, and safety.
Métodos De Síntesis
N-(1H-indol-1-ylacetyl)methionine can be synthesized from methionine and indole-3-acetaldehyde using a chemical reaction. The reaction involves the condensation of methionine and indole-3-acetaldehyde in the presence of a catalyst. The resulting product is N-(1H-indol-1-ylacetyl)methionine.
Aplicaciones Científicas De Investigación
N-(1H-indol-1-ylacetyl)methionine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that N-(1H-indol-1-ylacetyl)methionine has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in cardiovascular diseases.
Propiedades
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXBUJNLRXGPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)


![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)